molecular formula C15H12N2O5 B3821956 2-[(3-methylphenyl)carbamoyl]-5-nitrobenzoic acid

2-[(3-methylphenyl)carbamoyl]-5-nitrobenzoic acid

Cat. No.: B3821956
M. Wt: 300.27 g/mol
InChI Key: IUVXILPQJBTBFC-UHFFFAOYSA-N
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Description

2-[(3-Methylphenyl)carbamoyl]-5-nitrobenzoic acid is an organic compound with the molecular formula C15H12N2O5. This compound is characterized by the presence of a carbamoyl group attached to a 3-methylphenyl ring and a nitro group attached to a benzoic acid moiety . It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylphenyl)carbamoyl]-5-nitrobenzoic acid typically involves the reaction of 3-methylphenyl isocyanate with 5-nitrobenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylphenyl)carbamoyl]-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-Methylphenyl)carbamoyl]-5-nitrobenzoic acid is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-[(3-methylphenyl)carbamoyl]-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The carbamoyl group can form hydrogen bonds with proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Methylphenyl)carbamoyl]-5-nitrobenzoic acid is unique due to the presence of both a carbamoyl group and a nitro group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound in various research applications .

Properties

IUPAC Name

2-[(3-methylphenyl)carbamoyl]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-9-3-2-4-10(7-9)16-14(18)12-6-5-11(17(21)22)8-13(12)15(19)20/h2-8H,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUVXILPQJBTBFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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